molecular formula C12H11ClN4O2 B1430138 6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide CAS No. 1024604-99-6

6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide

Cat. No. B1430138
M. Wt: 278.69 g/mol
InChI Key: DLTVTTAJIDHOAZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide” is characterized by the presence of a pyridazine ring, which is endowed with unique physicochemical properties . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists Development

Research has shown that compounds structurally related to "6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide" have been explored for their potent serotonin-3 (5-HT3) receptor antagonistic activity. In one study, the structure-activity relationship (SAR) of various derivatives was analyzed to understand the influence of different aromatic nuclei on 5-HT3 receptor antagonistic activity. The study highlighted the significance of heteroaromatic rings, including pyridine and pyridazine, in enhancing the activity against 5-HT3 receptors, which are critical in mediating various physiological and pathological processes, including nausea and anxiety. The optimal compounds identified demonstrated superior effects compared to standard treatments like ondansetron and granisetron, suggesting potential therapeutic applications in conditions associated with 5-HT3 receptor dysregulation (Harada et al., 1995).

Synthesis and Biological Evaluation

Another avenue of research involves the synthesis and in vivo evaluation of novel fluoroquinolones containing structural elements similar to "6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide". These compounds were tested against Mycobacterium tuberculosis in mice, demonstrating activity comparable to existing treatments like sparfloxacin. The study underscores the potential of such derivatives in contributing to the development of new therapeutic agents for tuberculosis treatment, showcasing the versatility of the pyridazine core structure in drug development (Shindikar & Viswanathan, 2005).

Antiulcer Agents and Antisecretory Activity

Derivatives of "6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide" have also been synthesized and evaluated for their potential as antiulcer agents. By modifying the pyridine ring to a pyridazine ring and exploring various substituents, researchers aimed to develop compounds with potent antisecretory activity and reduced toxicity. Some derivatives exhibited long-lasting and potent antisecretory activity in animal models, suggesting their potential in the treatment of ulcer-related disorders (Yamada et al., 1981).

Analgesic Activity Exploration

In the realm of pain management, research on imidazo[1,2-b]pyridazine derivatives, which share a structural similarity with "6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide", revealed significant analgesic properties. These compounds were tested for their anti-inflammatory, analgesic, and ulcerogenic activities, showing promising results as potential analgesics comparable to existing treatments (Luraschi et al., 1995).

properties

IUPAC Name

6-chloro-N-(2-hydroxy-2-pyridin-3-ylethyl)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2/c13-11-4-3-9(16-17-11)12(19)15-7-10(18)8-2-1-5-14-6-8/h1-6,10,18H,7H2,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTVTTAJIDHOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CNC(=O)C2=NN=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)pyridazine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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